molecular formula C10H14ClN B511039 N-benzyl-3-chloropropan-1-amine CAS No. 42245-33-0

N-benzyl-3-chloropropan-1-amine

Cat. No.: B511039
CAS No.: 42245-33-0
M. Wt: 183.68g/mol
InChI Key: MRBBWZVZGJDZBI-UHFFFAOYSA-N
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Description

N-benzyl-3-chloropropan-1-amine is an organic compound with the molecular formula C10H14ClN. It is a member of the benzylamine family, characterized by the presence of a benzyl group attached to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-3-chloropropan-1-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents may be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-chloropropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-3-chloropropan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-benzyl-3-chloropropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(3-aminopropyl)amine
  • N-benzyl-N-(3-azidopropyl)amine
  • N-benzyl-N-(3-thiocyanatopropyl)amine

Uniqueness

N-benzyl-3-chloropropan-1-amine is unique due to its specific reactivity and the presence of both benzyl and chloropropyl groups. This combination allows for versatile chemical modifications and applications in various fields .

Properties

CAS No.

42245-33-0

Molecular Formula

C10H14ClN

Molecular Weight

183.68g/mol

IUPAC Name

N-benzyl-3-chloropropan-1-amine

InChI

InChI=1S/C10H14ClN/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2

InChI Key

MRBBWZVZGJDZBI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCCCCl

Canonical SMILES

C1=CC=C(C=C1)CNCCCCl

Origin of Product

United States

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